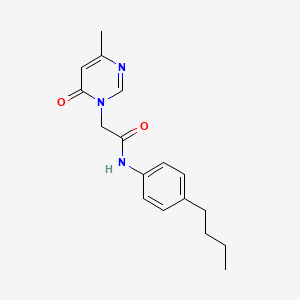

N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

説明

特性

IUPAC Name |

N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-3-4-5-14-6-8-15(9-7-14)19-16(21)11-20-12-18-13(2)10-17(20)22/h6-10,12H,3-5,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQXZUMPVCXXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves a multi-step process:

Formation of the Butylphenyl Intermediate: The initial step involves the alkylation of a phenyl ring with a butyl group. This can be achieved through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Synthesis of the Pyrimidinyl Intermediate: The next step involves the synthesis of the 4-methyl-6-oxopyrimidinyl moiety. This can be accomplished through the condensation of appropriate precursors such as ethyl acetoacetate and urea under acidic conditions.

Coupling Reaction: The final step involves the coupling of the butylphenyl intermediate with the pyrimidinyl intermediate. This can be achieved through an amide bond formation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing groups on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halides (e.g., bromine, chlorine), alkoxides (e.g., sodium methoxide)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Pyridazinone and Pyrimidinone Derivatives

- N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (): This compound shares the acetamide linker and oxo-heterocyclic core but replaces the pyrimidinone with a dichloropyridazinone. The addition of a sulfonamide-azepane group increases molecular complexity and likely influences solubility and target selectivity compared to the simpler 4-butylphenyl substituent in the target compound .

- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (): Here, the pyrimidinone core is retained, but a thioether replaces the oxygen at position 2.

Coumarin-Acetamide Hybrids ()

The coumarin derivatives N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide feature an antioxidant-active coumarin scaffold conjugated to acetamide. Unlike the target pyrimidinone, these compounds exhibit superior antioxidant activity to ascorbic acid, suggesting that the heterocyclic core significantly dictates functional outcomes .

Data Tables

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves coupling substituted pyrimidinones with acetamide precursors via nucleophilic substitution or amidation. Key factors include:

- Catalysts : Use of bases (e.g., NaH) to activate intermediates .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol/water mixtures improve crystallization .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Approach :

- 1H/13C NMR : Assign peaks for the pyrimidinone ring (δ 6.5–8.5 ppm for aromatic protons) and butylphenyl substituents (δ 0.8–1.6 ppm for aliphatic protons) .

- FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and NH/OH bands at ~3300 cm⁻¹ .

- X-ray crystallography : Resolve stereoelectronic effects of the acetamide linkage and pyrimidinone core .

Q. What are the critical physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?

- Key Data :

- LogP : Predicted ~2.5–3.5 (via computational tools), indicating moderate lipophilicity .

- Solubility : Poor aqueous solubility (≤0.1 mg/mL in PBS); use DMSO or cyclodextrin complexes for biological testing .

Advanced Research Questions

Q. How does the butylphenyl substituent influence binding affinity to biological targets compared to halogenated analogs?

- Structure-Activity Relationship (SAR) Insights :

- The butyl group enhances hydrophobic interactions with target pockets, as seen in analogs with similar substituents (e.g., IC50 improvements vs. chlorophenyl derivatives) .

- Experimental Design : Compare IC50 values across analogs using enzyme inhibition assays (e.g., kinase profiling) .

- Contradictions : Some studies report reduced solubility with bulky substituents, necessitating formulation optimization .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?

- Troubleshooting :

- Metabolic Stability : Assess hepatic microsomal degradation; introduce electron-withdrawing groups to reduce CYP-mediated oxidation .

- Bioavailability : Use pharmacokinetic studies (e.g., IV/PO dosing in rodents) to correlate plasma exposure with efficacy .

- Case Study : A fluorophenyl analog showed 10-fold lower in vivo activity due to rapid glucuronidation, resolved via prodrug design .

Q. How can computational modeling predict the compound’s interaction with novel targets (e.g., kinases or GPCRs)?

- Methods :

- Docking Simulations : Use AutoDock Vina or Schrödinger to map interactions with ATP-binding pockets (e.g., EGFR kinase) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

- Validation : Cross-validate predictions with SPR or ITC binding assays .

Experimental Design Challenges

Q. What are the limitations of current toxicity screening models for this compound, and how can they be mitigated?

- Issues :

- False negatives in standard cytotoxicity assays (e.g., MTT) due to poor solubility .

- Mitigation : Use 3D cell cultures or zebrafish models for better predictive accuracy .

- Data : Low acute toxicity (LD50 > 500 mg/kg in rodents) but hepatotoxicity risks at high doses .

Q. How do researchers address batch-to-batch variability in synthesis for reproducible bioassay results?

- Quality Control :

- HPLC-PDA : Enforce strict retention time (±0.2 min) and peak area (RSD < 2%) criteria .

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。